![molecular formula C8H9N3 B1592822 (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine CAS No. 438571-18-7](/img/structure/B1592822.png)

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine

Overview

Description

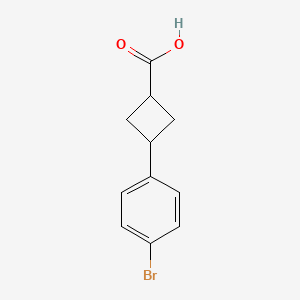

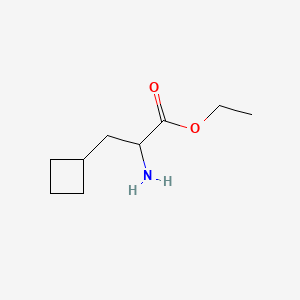

“(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 438571-18-7 . It has a molecular weight of 147.18 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to “this compound”, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The structure-based design strategy was used to design these derivatives .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 374.6±27.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .

Scientific Research Applications

Catalytic Applications

The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, using derivatives of pyridin-2-yl methanamine, showcases their utility in catalytic applications. These compounds demonstrate good activity and selectivity in catalytic processes where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Drug Discovery

In the realm of drug discovery, hexahydro-2H-thieno[2,3-c]pyrrole derivatives, synthesized from related compounds, are proposed as low molecular weight polar scaffolds. These scaffolds are used to construct compound libraries in the search for new drugs, demonstrating the potential of pyrrolopyridinyl derivatives in medicinal chemistry (Yarmolchuk et al., 2011).

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine, related to pyrrolopyridinyl compounds, have been synthesized and evaluated for anticonvulsant activity. These compounds exhibit significant seizure protection, underscoring the importance of pyrrolopyridinyl derivatives in developing treatments for neurological disorders (Pandey & Srivastava, 2011).

Molecular Scaffolds for Peptide Mimetics

The tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold has been designed as a diamino derivative to stabilize parallel turn conformations, highlighting its application in the design of peptide mimetics and drug design (Bucci et al., 2018).

Hydrogen Bonding and Molecular Recognition

Studies on pyrrolide-imine Schiff base compounds derived from pyrrolopyridinyl structures have elucidated their solid-state structures through X-ray diffraction, demonstrating the role of complementary hydrogen bonding in molecular recognition and self-assembly processes (Akerman & Chiazzari, 2014).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including pyrrolopyridinyl derivatives, have shown promising anticancer activity against various human cancerous cell lines. These findings suggest the potential of these compounds in cancer therapy (Mbugua et al., 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJFVMXOTLVYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622054 | |

| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438571-18-7 | |

| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)

![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)